(E)-4-(dimethylamino)-4-oxobut-2-enoic acid
Overview
Description
The compound is an unsaturated carboxylic acid with a dimethylamino group. Carboxylic acids are organic compounds that contain a carboxyl group (C=O)OH. The presence of the dimethylamino group suggests that this compound might exhibit basic properties .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. Unfortunately, without specific data for this compound, I can’t provide a detailed analysis .Chemical Reactions Analysis
The carboxylic acid group is typically reactive and can undergo a variety of reactions, including esterification and amide formation. The double bond could potentially undergo reactions typical of alkenes, such as addition reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, pKa, etc., can be determined experimentally. The presence of the polar carboxylic acid and dimethylamino groups suggest that this compound might be soluble in polar solvents .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Synthesis of Various Heterocycles : This compound has been used in reactions with nucleophilic and electrophilic reagents, leading to the creation of important heterocyclic derivatives (El-Hashash & Rizk, 2013).
Preparation of Novel Heterocyclic Series : It serves as a key starting material for novel pyridazinones, thiazoles derivatives, and other heterocycles. These have been explored for their antimicrobial activities (El-Hashash, Essawy, & Fawzy, 2014).
Biological Activities
Analgesic and Antibacterial Activities : Derivatives of this compound have been synthesized and studied for their analgesic and antibacterial activities. Some were found to have activities comparable to reference drugs (Bykov et al., 2018).
Antimicrobial Activity of Heterocycles : Its utility in the synthesis of heterocyclic compounds with expected antibacterial activities has been investigated. These compounds were synthesized via Aza–Michael addition conditions and tested for their antibacterial properties (El-Hashash et al., 2015).
Cytotoxicity Against Carcinoma Cells : Studies on N-maleanilinic acid derivatives, including this compound, have shown effectiveness against various carcinoma cells. The research focused on correlating the structures of these derivatives with their cytotoxicity (Zayed, El-desawy, & Eladly, 2019).
Synthesis Methods and Characterization
Microwave-Assisted Synthesis : An efficient method for the synthesis of derivatives using microwave assistance and ytterbium triflate catalyst was developed, showcasing the versatility of this compound as a building block (Tolstoluzhsky et al., 2008).
Spectroscopic and Thermal Analyses : Detailed spectroscopic and thermal analyses of certain derivatives were conducted to understand their molecular structures better (Lo & Ng, 2009).
Antioxidant Activity Analysis : The antioxidant activity of derivatives was analyzed using quantum-chemistry descriptors and molecular docking, indicating their potential as potent antioxidants (Ardjani & Mekelleche, 2016).
Pharmacological Effects
Hemostatic Activity : Research into derivatives of this compound has revealed compounds with high hemostatic activity and low acute toxicity, establishing a relationship between structure and pharmacological effect (Pulina et al., 2017).
Inhibition of Kynurenine-3-Hydroxylase : Some derivatives have been identified as potent inhibitors of the kynurenine-3-hydroxylase enzyme, suggesting their role as potential neuroprotective agents (Drysdale et al., 2000).
Anticonvulsant Screening : Novel isomeric forms of this compound have been evaluated for their anticonvulsant activity, contributing to the understanding of their pharmacological potential (Ahmadu et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-4-(dimethylamino)-4-oxobut-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-7(2)5(8)3-4-6(9)10/h3-4H,1-2H3,(H,9,10)/b4-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVCKXVPDINNHW-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)/C=C/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(dimethylamino)-4-oxobut-2-enoic acid | |
CAS RN |
57687-94-2 | |
Record name | (2E)-3-(dimethylcarbamoyl)prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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